Technical Monograph: (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-ol
Technical Monograph: (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-ol
Part 1: Executive Summary & Core Directive
The Molecule: (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-ol is a high-value chiral amino alcohol building block. It belongs to the class of 1-aryl-1-amino-2-alcohols , a regioisomeric scaffold distinct from the classical ephedrine/norephedrine (2-amino-1-aryl) family.
Significance: This specific stereoisomer ((1S,2R)) serves as a critical "chiral pool" synthon in the synthesis of next-generation antibiotics (florfenicol analogues), adrenergic receptor modulators, and chiral auxiliaries used in asymmetric catalysis. Its 3,4-difluorophenyl moiety is a bioisostere for the phenyl group, offering improved metabolic stability (blocking P450 oxidation at the para/meta positions) and enhanced lipophilicity.
Technical Focus: This guide details the physicochemical profiling, asymmetric synthesis, and reactivity patterns of the compound, specifically focusing on its utility in generating oxazolidinone heterocycles.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule features two contiguous stereocenters with an anti-relationship (based on the (1S,2R) configuration in a linear backbone).
| Property | Data |
| IUPAC Name | (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-ol |
| CAS Number | 1213609-65-4 (Specific Isomer) / 1336833-83-0 (Related Isomer) |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Stereochemistry | (1S) at C-1 (Benzylic amine), (2R) at C-2 (Secondary alcohol) |
| Key Moiety | 3,4-Difluorophenyl (Metabolically stable aryl core) |
Physicochemical Profile
Data estimated based on structure-property relationships (SPR) and analogue comparison.
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~1.35 | Moderate lipophilicity; good membrane permeability. |
| pKa (Amine) | ~9.2 | Basic; exists as a cation at physiological pH. |
| pKa (Alcohol) | ~14.5 | Weakly acidic; requires strong base for deprotonation. |
| Solubility | Soluble in MeOH, DMSO, DCM. Sparingly soluble in water (neutral form). | Process solvent selection.[1] |
| H-Bond Donors | 2 (NH₂, OH) | Critical for receptor binding and crystal packing. |
| H-Bond Acceptors | 4 (N, O, F, F) | Fluorine atoms act as weak acceptors. |
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-ol requires high diastereoselectivity. Two primary routes are validated for research and scale-up.
Route A: Asymmetric Henry Reaction (Nitroaldol)
This is the preferred route for establishing the carbon backbone with high enantiocontrol.
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Step 1: Nitroaldol Condensation
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Reagents: 3,4-Difluorobenzaldehyde + Nitroethane.
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Catalyst: Copper(II)-bis(oxazoline) complex (Cu-BOX).
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Mechanism: The chiral Cu-complex activates the aldehyde, directing the attack of the nitroalkane to the Si-face or Re-face to set the C-2 stereocenter.
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Intermediate: 2-Nitro-1-(3,4-difluorophenyl)propan-1-ol. Note: This route often requires a subsequent dynamic kinetic resolution (DKR) or specific reduction to invert/retain stereochemistry to match the target (1S,2R).
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Step 2: Diastereoselective Reduction
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Reagents: H₂ / Raney Nickel or Pd/C.
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Conditions: High pressure (5-10 bar), MeOH solvent.
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Outcome: Reduction of the nitro group to the amine. The diastereoselectivity (syn vs. anti) is controlled by the catalyst and solvent polarity.
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Route B: Biocatalytic Transamination (Green Chemistry)
Ideal for high-purity pharmaceutical intermediates.
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Substrate: 1-(3,4-Difluorophenyl)-2-hydroxypropan-1-one (Acyloin).
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Enzyme:
-Transaminase (ATA) specific for (S)-amine generation. -
Amine Donor: Isopropylamine or Alanine.
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Process: The enzyme selectively aminates the ketone at C-1, establishing the (S)-configuration with >99% ee. The C-2 (R)-hydroxyl stereochemistry is pre-installed in the acyloin precursor or resolved via a Ketoreductase (KRED) in a cascade reaction.
Caption: Figure 1. Asymmetric synthesis pathway via Copper-catalyzed Henry reaction followed by diastereoselective hydrogenation.
Part 4: Reactivity Profile & Derivatization
The 1,2-amino alcohol motif is a "privileged scaffold" for heterocycle formation.
Oxazolidinone Formation (Cyclization)
Reaction with phosgene equivalents yields 2-oxazolidinones, which are critical pharmacophores in antibiotics (e.g., Linezolid derivatives).
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Reagent: Triphosgene or Carbonyldiimidazole (CDI).
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Conditions: THF/DCM, 0°C to RT, Base (TEA or DIPEA).
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Mechanism:
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N-acylation of the amine.
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Intramolecular O-acylation/cyclization.
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Retention of stereochemistry (The C1-C2 bond is not broken).
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Oxazoline Formation
Reaction with orthoesters or imidates yields oxazolines, used as chiral ligands.
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Reagent: Trimethyl orthoacetate + Acid Catalyst.
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Outcome: Formation of the 4,5-disubstituted oxazoline ring.
Caption: Figure 2. Divergent reactivity profile showing cyclization to oxazolidinones and oxazolines.
Part 5: Analytical Characterization
To ensure scientific integrity, the following analytical standards must be met for the (1S,2R) isomer.
Chiral HPLC Method
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Column: Chiralpak AD-H or IA (Amylose-based).
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Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
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Detection: UV @ 254 nm (Aromatic absorption).
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Expectation: Separation of (1S,2R) from its enantiomer (1R,2S) and diastereomers (1S,2S / 1R,2R).
NMR Signature (Proton)
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Benzylic Proton (H-1): Doublet (or dd) around δ 3.8 - 4.2 ppm. The coupling constant (
) is diagnostic for erythro vs threo relative stereochemistry.-
Anti (Threo-like) typically shows smaller
values (4-6 Hz) compared to Syn in non-cyclic systems, though this depends on conformational locking.
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Methyl Group: Doublet around δ 1.0 - 1.2 ppm.
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Aromatic Region: Multiplets for 3 protons (due to F-splitting) in the δ 6.9 - 7.3 ppm range.
Part 6: Safety & Handling
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Hazard Class: Irritant (Skin/Eye).
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Fluorine Safety: While the C-F bond is stable, combustion produces HF. Use standard halogenated waste protocols.
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Storage: Hygroscopic amine. Store under Nitrogen/Argon at 2-8°C.
References
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ChemScene. (2023). (1S)-1-Amino-1-(3,4-difluorophenyl)propan-2-ol Product Monograph. Retrieved from
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PubChem. (2023).[2] Compound Summary: 1-Amino-1-(3,4-difluorophenyl)propan-2-ol.[3][4] National Library of Medicine.[5] Retrieved from
- Guerbet. (2022). Synthesis of Gadopiclenol and Intermediates.
- Albireo Pharma. (2021). Odevixibat and Chiral Amino Acid Derivatives. (Contextual reference for tailor-made amino alcohol drugs).
- Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. Journal of Organic Chemistry. (Foundational chemistry for the 1-amino-1-aryl-2-ol scaffold).
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Sigma-Aldrich. (2023). Safety Data Sheet: (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-ol. Retrieved from
